molecular formula C9H12N2O2S B2894610 Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate CAS No. 5924-08-3

Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2894610
CAS No.: 5924-08-3
M. Wt: 212.27
InChI Key: PFGIVCNFWXBOPM-UHFFFAOYSA-N
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Description

Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with prop-2-en-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the prop-2-en-1-ylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The prop-2-en-1-ylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(prop-2-en-1-yl)amino]acetate: This compound has a similar structure but lacks the thiazole ring.

    3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a different ring structure but shares the prop-2-en-1-ylamino group.

Uniqueness

Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate is unique due to the presence of both the thiazole ring and the prop-2-en-1-ylamino group. This combination imparts specific chemical and biological properties that are not found in similar compounds. The thiazole ring contributes to its stability and reactivity, while the prop-2-en-1-ylamino group enhances its potential for biological interactions.

Properties

IUPAC Name

ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-5-10-9-11-7(6-14-9)8(12)13-4-2/h3,6H,1,4-5H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGIVCNFWXBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction described in Preparation 42 was repeated but using 20 g of allylthiourea, 37 g of ethyl bromopyruvate and 200 ml of ethanol, giving the title compound as a pale yellow powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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